5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine
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Overview
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring that is further substituted with a fluoro and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-methoxycarbonylphenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.
Hydroxylation: The resulting product is then hydroxylated using a suitable hydroxylating agent such as hydrogen peroxide or a peracid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-pyridone.
Reduction: 5-(3-Fluoro-4-hydroxymethylphenyl)-2-hydroxypyridine.
Substitution: 5-(3-Amino-4-methoxycarbonylphenyl)-2-hydroxypyridine or 5-(3-Mercapto-4-methoxycarbonylphenyl)-2-hydroxypyridine.
Scientific Research Applications
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and methoxycarbonyl groups can form hydrogen bonds or other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxycarbonylphenylboronic acid: A precursor in the synthesis of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine.
2-Hydroxypyridine: A simpler analog that lacks the substituted phenyl ring.
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-pyridone: An oxidation product of the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding affinity, while the methoxycarbonyl and hydroxyl groups provide sites for further chemical modification and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKNVLOSJGSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683089 |
Source
|
Record name | Methyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111115-88-8 |
Source
|
Record name | Methyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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